molecular formula C15H17N3O2 B2799949 2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide CAS No. 1326919-44-1

2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide

Cat. No. B2799949
CAS RN: 1326919-44-1
M. Wt: 271.32
InChI Key: RNZXZUYITGVRLK-UHFFFAOYSA-N
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Description

2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the pharmaceutical company AstraZeneca. Since then, it has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes.

Mechanism of Action

The endocannabinoid system is a complex signaling system that plays a role in a wide range of physiological processes, including pain, appetite, mood, and memory. The system consists of two primary receptors, CB1 and CB2, which are activated by endogenous cannabinoids produced by the body. 2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide works by binding to the CB1 receptor and blocking the activation of this receptor by endogenous cannabinoids.
Biochemical and Physiological Effects
2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the effects of endogenous cannabinoids on pain perception, appetite, and memory. It has also been shown to reduce the effects of exogenous cannabinoids, such as THC, on these same processes. Additionally, 2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide has been shown to have anxiogenic effects, meaning that it can increase anxiety in some individuals.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide in lab experiments is its potency and selectivity as a CB1 receptor antagonist. This allows researchers to investigate the effects of the endocannabinoid system on specific physiological processes without the confounding effects of other neurotransmitter systems. However, one limitation of using 2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is that it is not a perfect antagonist, meaning that it may have some residual effects on the CB1 receptor even at high concentrations.

Future Directions

There are a number of future directions for research using 2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide. One area of interest is the role of the endocannabinoid system in addiction and substance abuse. Another area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in developing more potent and selective CB1 receptor antagonists for use in both scientific research and potential clinical applications.

Synthesis Methods

The synthesis of 2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2-bromo-3-pyridinecarboxylic acid with 4-methoxyphenylethylamine. This is followed by the addition of 2-aminoethanol and the formation of the carboxamide group. The final step involves the addition of a methyl group to the pyridine ring.

Scientific Research Applications

2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to be a potent and selective antagonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. This makes it a valuable tool for studying the effects of the endocannabinoid system on behavior, cognition, and other physiological processes.

properties

IUPAC Name

2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10(11-5-7-12(20-2)8-6-11)18-15(19)13-4-3-9-17-14(13)16/h3-10H,1-2H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZXZUYITGVRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide

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